1H-Benzimidazole-2-sulfonic acid
Overview
Description
1H-Benzimidazole-2-sulfonic acid (BISA) is a glutamate racemase (GR) inhibitor . It is a promising candidate for developing antibacterial drugs .
Synthesis Analysis
BISA can be prepared by the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide .
Chemical Reactions Analysis
The chemical reactions involving 1H-Benzimidazole-2-sulfonic acid are complex and involve various steps. Detailed analysis of these reactions can be found in the literature .
Physical And Chemical Properties Analysis
1H-Benzimidazole-2-sulfonic acid has a molecular weight of 198.20 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 198.00991323 g/mol .
Scientific Research Applications
Antibacterial Drug Development
1H-Benzimidazole-2-sulfonic acid (BISA): is identified as a glutamate racemase inhibitor, which is a promising target for developing new antibacterial drugs . This compound can be synthesized through the oxidation of 1H-benzimidazole-2-thiol, and its role in inhibiting an enzyme crucial for bacterial cell wall synthesis makes it a valuable candidate for drug discovery efforts aimed at combating bacterial infections.
Corrosion Inhibition
Benzimidazole derivatives, including BISA, have been documented as effective corrosion inhibitors, particularly in aggressive acidic media . They act as mixed-type inhibitors, providing protection for metals and alloys by forming a protective film on the surface, which is crucial in industrial applications where corrosion can lead to significant economic losses.
Polymer Synthesis
BISA and its derivatives are important intermediates in polymer synthesis. They contribute to the development of new polymeric materials with potential applications in various industries, including coatings, adhesives, and specialty plastics .
Material Science
In material science, benzimidazole derivatives are utilized in chemosensing, crystal engineering, and fluorescence applications . BISA’s structural properties make it suitable for incorporation into materials that respond to chemical stimuli or exhibit specific optical properties.
Organic Reactions
Benzimidazole compounds, including BISA, serve as intermediates in organic reactions. They are used in the synthesis of various organic compounds due to their reactivity and stability under different chemical conditions .
Asymmetric Catalysis
BISA derivatives are employed as ligands in asymmetric catalysis, facilitating the synthesis of chiral molecules. This application is significant in the pharmaceutical industry, where the production of enantiomerically pure substances is crucial .
Chemosensing
Benzimidazole derivatives are used in the development of chemosensors, which are devices that detect and measure chemical substances. BISA’s ability to interact with other molecules makes it useful in sensors that monitor environmental pollutants or detect specific biomolecules .
Fluorescence Applications
BISA-related compounds are explored for their fluorescence properties, which are valuable in bioimaging and the development of diagnostic tools. Their ability to emit light upon excitation makes them suitable for applications that require visualization of biological processes .
Safety and Hazards
Mechanism of Action
Target of Action
1H-Benzimidazole-2-sulfonic acid, also known as BISA, primarily targets the enzyme glutamate racemase (GR) . Glutamate racemase is a critical enzyme involved in bacterial cell wall biosynthesis, making it an attractive target for the development of new antibacterial drugs .
Mode of Action
BISA acts as an inhibitor of the glutamate racemase enzyme . By binding to this enzyme, it prevents the conversion of L-glutamate to D-glutamate, a crucial step in the biosynthesis of the bacterial cell wall . This disruption in cell wall synthesis can lead to bacterial cell death, thereby exhibiting its antibacterial properties .
Biochemical Pathways
The primary biochemical pathway affected by BISA is the bacterial cell wall biosynthesis pathway . By inhibiting the activity of glutamate racemase, BISA disrupts the production of D-glutamate, a key component of the peptidoglycan layer of the bacterial cell wall . This disruption can lead to cell wall instability and ultimately, bacterial cell death .
Result of Action
The primary result of BISA’s action is the inhibition of bacterial growth . By inhibiting the activity of glutamate racemase, BISA disrupts the synthesis of the bacterial cell wall, leading to cell wall instability and ultimately, bacterial cell death . This makes BISA a promising candidate for the development of new antibacterial drugs .
properties
IUPAC Name |
1H-benzimidazole-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXQTTKUYBEZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364463 | |
Record name | 1H-Benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660341 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
40828-54-4 | |
Record name | 1H-Benzimidazole-2-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40828-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-2-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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